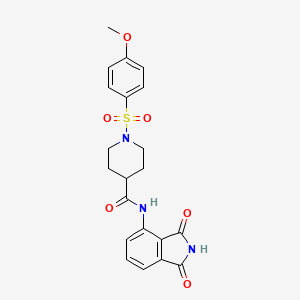

N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c1-30-14-5-7-15(8-6-14)31(28,29)24-11-9-13(10-12-24)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSYARARGCCGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the isoindolinone core. This can be achieved through a condensation reaction between an appropriate aniline derivative and a keto acid

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical processes requiring specific reactivity.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Functional and Pharmacological Insights

- Target Compound vs. Sch225336 : Sch225336’s bis-sulfonyl design enables high CB2 receptor affinity, whereas the target compound’s single sulfonyl group and dioxoisoindolin substituent suggest divergent receptor interactions. The dioxoisoindolin group may mimic cyclic amide scaffolds seen in protease inhibitors or anti-inflammatory agents .

- Target Compound vs. However, the phenoxy analog’s higher molecular weight (466.55 vs. ~509.5) may enhance membrane permeability .

- Target Compound vs. 1-(4-Chlorobenzenesulfonyl)-N-(benzothiazolyl)piperidine-4-carboxamide : The benzothiazole group in the latter compound introduces heterocyclic rigidity, which could enhance target specificity compared to the target’s flexible dioxoisoindolin group .

Research Findings and Implications

- Sulfonyl Group Impact : Sulfonyl modifications, as seen in all compared compounds, improve metabolic stability by resisting cytochrome P450 oxidation. The 4-methoxy substitution in the target compound may further reduce hepatic clearance .

- Dioxoisoindolin vs. Phthalimide: The 1,3-dioxoisoindolin group shares similarity with phthalimide derivatives, which are known for antiangiogenic and immunomodulatory effects.

- SAR Trends: Larger aromatic substituents (e.g., phenoxyphenyl) correlate with increased lipophilicity and receptor affinity, while heterocycles (e.g., benzothiazole) enhance target engagement through π-π stacking or hydrogen bonding .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₂O₅S

- Molecular Weight : 366.41 g/mol

This structure features a piperidine ring, a sulfonamide group, and an isoindoline moiety, which are known to enhance biological activity through various mechanisms.

Research has indicated that compounds similar to this compound may exhibit their biological effects through several pathways:

- Enzyme Inhibition : The sulfonamide group is often associated with enzyme inhibition properties, particularly in acetylcholinesterase (AChE) and urease inhibition. Studies have shown that derivatives of piperidine can effectively inhibit these enzymes, which are crucial in various physiological processes .

- Antibacterial Activity : Compounds with similar structures have demonstrated antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Anticancer Potential : The isoindoline structure has been linked to anticancer activity. Research indicates that such compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds related to this compound:

Pharmacological Applications

Based on its biological activities, this compound holds potential in several therapeutic areas:

- Neurological Disorders : Due to its AChE inhibitory effects, it may be beneficial in treating conditions like Alzheimer's disease.

- Infectious Diseases : Its antibacterial properties suggest potential use in developing new antibiotics.

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.